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Compound of Interest

Compound Name: (2-Methylquinolin-4-yl)methanol

Cat. No.: B1312581

An In-depth Technical Guide to (2-
Methylquinolin-4-yl)methanol

This technical guide provides a comprehensive overview of the physical and chemical
properties of (2-Methylquinolin-4-yl)methanol, tailored for researchers, scientists, and drug
development professionals. This document summarizes key quantitative data, outlines detailed
experimental protocols, and presents visual workflows and relationships to facilitate a deeper
understanding of this compound.

Chemical Identity and Structure

(2-Methylquinolin-4-yl)methanol is a heterocyclic compound featuring a quinoline core
substituted with a methyl group at the 2-position and a hydroxymethyl group at the 4-position.
Its structure is foundational to its chemical reactivity and physical properties.

Molecular Structure:

o |[UPAC Name: (2-methylquinolin-4-yl)methanol[1]

e SMILES: CC1=NC2=CC=CC=C2C(=C1)COJ[1]

e InChl: INChI=1S/C11H11NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h2-6,13H,7H2,1H3[1]

e INChlKey: MNDWQNXETQDJMZ-UHFFFAOY SA-N[1]
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Physicochemical Properties

The following tables summarize the key physical and chemical properties of (2-

Methylquinolin-4-yl)methanol.

Table 1: Physical Properties

Property Value Source

Molecular Formula C11H11NO PubChem

Molecular Weight 173.21 g/mol PubChem[1]

Appearance Solid BIOSYNCE][Z]

Melting Point 143-148 °C BIOSYNCE][Z]

Boiling Point 337.3£27.0 °C at 760 mmHg BIOSYNCE[?]

Density 1.2+0.1 g/lcm3 BIOSYNCE|[2]

Flash Point 157.8 + 23.7 °C BIOSYNCE[?]
Soluble in ethanol, acetone,

Solubility and chloroform; insoluble in BIOSYNCE][Z]
water.

Table 2: Chemical and Computational Properties

Property Value Source

pKa (Acidity Coefficient) 13.46 + 0.10 (Predicted) BIOSYNCE][Z]

XlogP 1.7 PubChem[1]

Monoisotopic Mass 173.084063974 Da PubChem[1]

Molar Refractivity 53.5+0.3cm3 BIOSYNCE][Z]

Polar Surface Area 33.1 A2 PubChem[1]
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Experimental Protocols

This section details generalized experimental protocols for the synthesis and analysis of (2-
Methylquinolin-4-yl)methanol, adapted from established methodologies for related quinoline
derivatives.

Synthesis via Conrad-Limpach-Knorr Reaction followed
by Reduction

A plausible synthetic route to (2-Methylquinolin-4-yl)methanol involves a modified Conrad-
Limpach-Knorr synthesis to form the quinoline core, followed by reduction of a carboxylic acid
or ester intermediate.

Step 1: Synthesis of 2-Methyl-4-quinolinecarboxylic acid

e Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a
reflux condenser, and a dropping funnel, combine aniline (1.0 eq) and ethyl acetoacetate
(1.1 eq).

o Condensation: Heat the mixture at 140-150°C for 2 hours. The water formed during the
reaction can be removed by a Dean-Stark trap.

e Cyclization: Cool the reaction mixture to room temperature and slowly add polyphosphoric
acid (PPA) or a similar dehydrating agent. Heat the mixture to 250°C for 1-2 hours.

o Work-up: Cool the mixture and pour it onto crushed ice. The precipitate, 2-methyl-4-
hydroxyquinoline, is filtered, washed with water, and dried.

» Oxidation (if necessary) and Esterification: The 4-hydroxyquinoline can be converted to the
corresponding 4-chloroquinoline using POCIs. Subsequent reaction with a cyanide source
followed by hydrolysis would yield the carboxylic acid. Alternatively, direct oxidation methods
may be employed. The resulting carboxylic acid is then esterified (e.g., using methanol and a
catalytic amount of sulfuric acid).

Step 2: Reduction to (2-Methylquinolin-4-yl)methanol
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Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium
aluminum hydride (LiAlH4) (1.5 eq) in anhydrous tetrahydrofuran (THF).

Addition of Ester: Dissolve the 2-methyl-4-quinolinecarboxylate from the previous step in
anhydrous THF and add it dropwise to the LiAlH4 suspension at 0°C.

Reaction: After the addition is complete, allow the reaction to warm to room temperature and
stir for 4-6 hours.

Quenching: Carefully quench the reaction by the sequential dropwise addition of water,
followed by 15% aqueous sodium hydroxide, and then more water.

Work-up and Purification: Filter the resulting solid and wash it with THF. The combined
organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed
under reduced pressure. The crude product can be purified by column chromatography on
silica gel (e.g., using a gradient of ethyl acetate in hexanes).
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Synthesis Workflow
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Caption: A generalized synthetic workflow for (2-Methylquinolin-4-yl)methanol.
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Spectroscopic Analysis

The following are generalized protocols for obtaining spectroscopic data for (2-Methylquinolin-
4-yl)methanol.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., CDCls or DMSO-ds) in a 5 mm NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

e 1H NMR Acquisition:
o Spectrometer: 400 MHz or higher.
o Pulse Program: Standard single-pulse ('zg30").
o Temperature: 298 K.
o Spectral Width: -2 to 12 ppm.
o Number of Scans: 16-64.
o Relaxation Delay: 1-2 seconds.
e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled ('zgpg30).
o Spectral Width: 0 to 200 ppm.
o Number of Scans: 1024 or more, depending on concentration.
3.2.2. Infrared (IR) Spectroscopy
e Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples.

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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o Data Acquisition:

o

Spectral Range: 4000-400 cm~1.

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

[e]

[e]

A background spectrum of the empty ATR crystal should be acquired and subtracted from
the sample spectrum.

3.2.3. Mass Spectrometry (MS)

e Technique: Electrospray lonization (ESI) coupled with a high-resolution mass analyzer (e.g.,
TOF or Orbitrap) is suitable.

o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

e Data Acquisition (Positive lon Mode):
o Mass Range: m/z 50-500.
o Capillary Voltage: 3-5 kV.

o The protonated molecule [M+H]* is expected to be the base peak. Fragmentation can be
induced for structural elucidation (MS/MS).
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Spectroscopic Analysis Workflow
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Caption: A general workflow for the spectroscopic analysis of the compound.

Purity and Lipophilicity Determination by HPLC

Areverse-phase HPLC (RP-HPLC) method can be used to assess the purity and determine the
lipophilicity (log k) of the compound.

Instrumentation: HPLC system with a C18 column and a UV detector.

Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), both containing
0.1% formic acid.

Gradient Program: A typical gradient might be 10-90% B over 20 minutes.

Detection: Monitor at a wavelength where the quinoline chromophore absorbs strongly (e.g.,
254 nm or 310 nm).
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o Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and
filter through a 0.45 um syringe filter.

e Analysis: Inject the sample and analyze the chromatogram for purity (peak area percentage)
and retention time. The logarithm of the retention factor (log k) can be correlated with the
compound's lipophilicity.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the direct
involvement of (2-Methylquinolin-4-yl)methanol in defined signaling pathways. However, the
quinoline scaffold is a well-known pharmacophore present in numerous biologically active
molecules, including antimalarial, anticancer, and antimicrobial agents. It is plausible that this
compound could serve as a valuable intermediate in the synthesis of molecules with
therapeutic potential. Further research is required to elucidate its specific biological targets and
mechanisms of action.
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Structure-Property Relationship
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Caption: Logical relationships between the structure and expected properties.

Safety Information

(2-Methylquinolin-4-yl)methanol should be handled with appropriate safety precautions in a
well-ventilated area.

e Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye
irritation, may cause respiratory irritation.[1]
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e Precautionary Measures: Wear protective gloves, eye protection, and appropriate laboratory
attire. Avoid breathing dust.

o Storage: Store in a cool, dry, and dark place, sealed in a dry environment at room
temperature.[2]

This technical guide provides a foundational understanding of (2-Methylquinolin-4-
yl)methanol. The experimental protocols are intended as a starting point and may require
optimization for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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